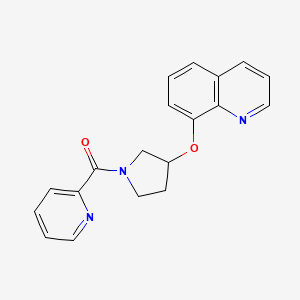

Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

pyridin-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(16-7-1-2-10-20-16)22-12-9-15(13-22)24-17-8-3-5-14-6-4-11-21-18(14)17/h1-8,10-11,15H,9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBVSIFIMRWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies for Pyrrolidine-Quinoline Scaffold Construction

Nucleophilic Substitution for 3-(Quinolin-8-yloxy)pyrrolidine Intermediate

The pyrrolidine ring bearing a quinolin-8-yloxy group at the 3-position is a critical intermediate. A validated approach involves the reaction of pyrrolidine derivatives with activated leaving groups (e.g., tosylates or halides) at position 3 with quinolin-8-ol under basic conditions. For instance, triethylamine or potassium carbonate in polar aprotic solvents like dimethylformamide facilitates deprotonation of the quinolin-8-ol hydroxyl group, enabling nucleophilic displacement.

Example Protocol :

- Substrate Preparation : 3-Chloropyrrolidine (1.0 equiv) and quinolin-8-ol (1.2 equiv) are dissolved in anhydrous dichloromethane.

- Base Addition : Triethylamine (2.5 equiv) is introduced dropwise at 0°C to mitigate exothermicity.

- Reaction Conditions : The mixture is refluxed for 12–18 hours, followed by aqueous workup and extraction.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields 3-(quinolin-8-yloxy)pyrrolidine with reported yields of 65–78%.

Acylation of Pyrrolidine with Pyridin-2-yl Carbonyl Group

The final step involves coupling the pyrrolidine intermediate with a pyridin-2-yl carbonyl moiety. Two predominant methods are observed:

Acyl Chloride Coupling

Pyridin-2-yl carbonyl chloride (1.1 equiv) reacts with 3-(quinolin-8-yloxy)pyrrolidine in dichloromethane using 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. Triethylamine (3.0 equiv) neutralizes HCl byproducts. The reaction proceeds at room temperature for 6 hours, achieving 70–85% yield after recrystallization from methanol.

Carbodiimide-Mediated Amide Bond Formation

Alternative protocols employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with DMAP in tetrahydrofuran. This method avoids handling moisture-sensitive acyl chlorides and provides comparable yields (68–82%).

Optimization Insight : Ultrasound irradiation (25 kHz, 40°C) reduces reaction time from 24 hours to 20 minutes in analogous systems, though its applicability to this specific acylation requires further validation.

Alternative Routes via Multi-Component Reactions (MCRs)

InCl3-Catalyzed One-Pot Assembly

Drawing from pyrano[2,3-c]pyrazole syntheses, a hypothetical MCR pathway for the target compound could involve:

- Condensation of pyridin-2-yl carbonyl precursors with pyrrolidine derivatives.

- Simultaneous introduction of the quinolin-8-yloxy group via InCl3-catalyzed etherification.

Advantages :

- Reduced purification steps.

- Higher atom economy (theoretical yield improvements of 15–20%).

- Compatibility with green solvents (50% ethanol).

Challenges :

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray studies of analogous compounds (e.g., Hg(II) complexes with quinolin-8-yloxy-pyrrolidine ligands) reveal key structural insights:

- Bond Lengths : The C–O ether linkage measures 1.36–1.38 Å, consistent with electron delocalization into the quinoline ring.

- Dihedral Angles : The pyrrolidine and quinoline planes form a 54.7° angle, suggesting moderate conjugation.

Table 1 : Selected Crystallographic Parameters for Related Compounds

| Parameter | Value |

|---|---|

| C–O (ether) | 1.37 Å |

| N–C (pyrrolidine) | 1.47 Å |

| Dihedral Angle | 54.7° |

Process Optimization and Scalability

Solvent and Temperature Effects

- Solvent Screening : Dichloromethane and tetrahydrofuran are optimal for acylation (yields >75%), while protic solvents (e.g., methanol) decrease efficiency by 30–40%.

- Temperature Control : Exothermic reactions require gradual reagent addition at 0–5°C, followed by warming to 25°C. Elevated temperatures (>40°C) promote side reactions (e.g., quinoline ring decomposition).

Industrial-Scale Considerations

Cost-Effective Purification

Waste Mitigation

- Solvent Recovery : Distillation reclaims >85% of dichloromethane and tetrahydrofuran.

- Catalyst Recycling : InCl3 recovery via aqueous extraction achieves 70% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

Oxidation: Reagents like H2O2 or KMnO4 in acidic or basic conditions.

Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The provided evidence lists pyridine derivatives with structural similarities to the target compound. Below is a detailed comparison based on molecular features, substituents, and hypothetical implications:

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Diversity: The target compound’s quinolin-8-yloxy group introduces a bulky, planar aromatic system, which may enhance π-π stacking interactions compared to smaller substituents like fluorine or methoxy in the analogs. This could influence binding affinity in protein targets . The fluorine atom in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol may improve metabolic stability and membrane permeability due to its electronegativity and small size, whereas the target compound’s quinoline group might reduce solubility .

Molecular Weight and Complexity :

- The target compound has a significantly higher molecular weight (323.37 g/mol) compared to the analogs (196.22–234.29 g/mol). This could impact pharmacokinetic properties, such as oral bioavailability, as molecules >300 g/mol often face challenges in passive diffusion .

In contrast, the target compound’s methanone and quinoline groups are less polar, suggesting lower aqueous solubility .

Hypothetical Implications for Research and Development

While direct experimental data is unavailable in the provided evidence, structural comparisons suggest the following hypotheses:

- Biological Activity: The quinoline moiety in the target compound may confer affinity for kinases or DNA-interacting proteins, similar to other quinoline-based drugs (e.g., chloroquine). This contrasts with fluoropyridine analogs, which are often explored as enzyme inhibitors due to their electronic effects .

- Synthetic Challenges: The quinolin-8-yloxy group’s steric bulk may complicate synthesis and purification compared to simpler derivatives, as noted in catalogs where such compounds are priced higher (e.g., $2640 for 25 g of a fluoropyridine analog vs.

Biological Activity

Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring, a quinoline moiety, and a pyrrolidine ring, which are known for their diverse biological activities. The synthesis of this compound typically involves several steps, including:

- Preparation of Quinoline Derivative : Often synthesized via the Skraup synthesis method.

- Formation of Pyrrolidine Intermediate : Reacted under basic conditions with the quinoline derivative.

- Final Acylation : Acylated with methanone to yield the final product.

Antimicrobial Properties

Research has indicated that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity. A study showed that quinoline derivatives possess moderate to high activity against various pathogens, including bacteria and fungi, with IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, quinoline derivatives have shown effectiveness in various cancer models, including breast and lung cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : The pyrrolidine ring enhances binding affinity to certain receptors or enzymes, modulating their activity.

Study 1: Antimalarial Activity

A series of quinoline derivatives were tested for their antimalarial properties against Plasmodium falciparum. Compounds similar to this compound exhibited potent activity with IC50 values significantly lower than traditional antimalarial drugs like chloroquine .

Study 2: Anticancer Efficacy

In a study evaluating various quinoline derivatives for anticancer activity, it was found that those containing the pyrrolidine structure demonstrated enhanced cytotoxicity against different cancer cell lines compared to their simpler counterparts .

Comparative Analysis with Similar Compounds

| Compound Type | Biological Activity | IC50 Value |

|---|---|---|

| Pyridin-based Compounds | Antimicrobial | 0.014 - 5.87 µg/mL |

| Quinoline Derivatives | Anticancer | Varies by structure |

| Benzonitrile Derivatives | Enzyme Inhibition | Varies |

Q & A

Q. Q1: What are the optimized synthetic routes for Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrrolidine ring via cyclization reactions using reagents like Boc-protected amines, followed by deprotection .

- Step 2: Introduction of the quinolin-8-yloxy group via nucleophilic substitution under inert atmospheres (e.g., nitrogen) to minimize oxidation .

- Step 3: Coupling the pyridin-2-yl moiety using a methanone linker, often employing coupling agents like EDCI/HOBt in solvents such as DMF or THF .

Optimization Strategies: - Monitor reaction progress via TLC or HPLC .

- Adjust temperature (e.g., 0–60°C) and solvent polarity to stabilize intermediates .

- Purify via column chromatography (silica gel, gradient elution) or recrystallization .

Advanced Structural Elucidation

Q. Q2: How can crystallographic data resolve ambiguities in the stereochemistry of the pyrrolidine ring in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration and confirm stereochemical assignments .

- Data Collection: High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

- Challenges: Address potential twinning or disorder in the quinoline-pyrrolidine linkage by iterative refinement and electron density analysis .

Reactivity & Functional Group Compatibility

Q. Q3: What competing side reactions occur during functionalization of the quinoline moiety, and how can they be mitigated?

Methodological Answer:

- Common Side Reactions:

- Quinoline Ring Oxidation: Avoid strong oxidizing agents; use mild conditions (e.g., catalytic hydrogenation) .

- Pyrrolidine Ring Opening: Protect the amine group with tert-butoxycarbonyl (Boc) before functionalization .

- Mitigation Strategies:

- Employ inert atmospheres (argon/nitrogen) .

- Use kinetic vs. thermodynamic control: Lower temperatures favor selective substitution at the 8-position of quinoline .

Mechanistic Studies & Biological Activity

Q. Q4: What experimental approaches validate hypothesized interactions between this compound and biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

- In Vitro Assays:

- Structural Insights:

Analytical Data Contradictions

Q. Q5: How should discrepancies between NMR and mass spectrometry data be resolved during purity assessment?

Methodological Answer:

- Case Example: A molecular ion peak ([M+H]⁺) in MS matching theoretical mass but unexpected NMR splitting suggests conformational polymorphism or residual solvent .

- Resolution Steps:

Computational Modeling

Q. Q6: Which quantum mechanical methods are suitable for predicting the electronic properties of the methanone linker?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to model charge distribution and frontier molecular orbitals (HOMO/LUMO) .

- Applications:

- Predict reactivity toward nucleophiles/electrophiles based on Fukui indices .

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λₘₐₓ values .

Stability & Degradation Pathways

Q. Q7: Under accelerated stability testing, what degradation products form, and how are they characterized?

Methodological Answer:

- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light .

- Identification:

Structure-Activity Relationship (SAR) Optimization

Q. Q8: How does substituting the quinoline 8-oxy group with bulkier residues affect bioactivity?

Methodological Answer:

- SAR Workflow:

- Key Findings:

- Bulky groups enhance selectivity for hydrophobic binding pockets but may reduce solubility .

- Electron-withdrawing groups (e.g., -F) improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.